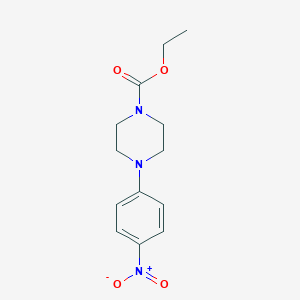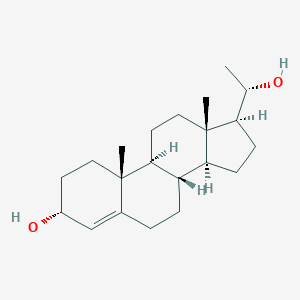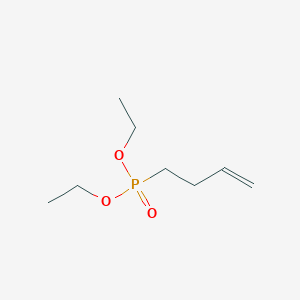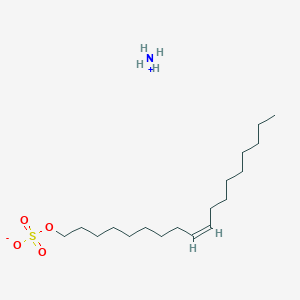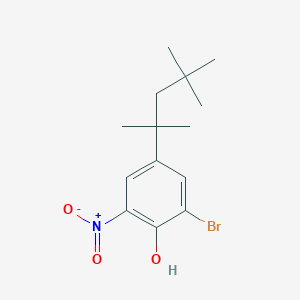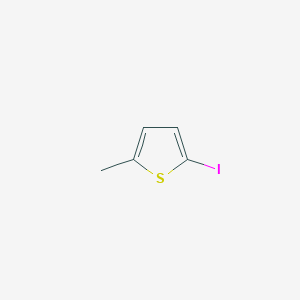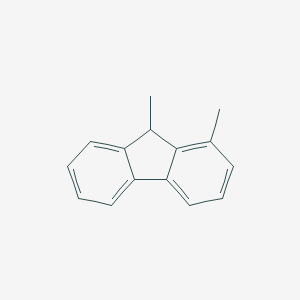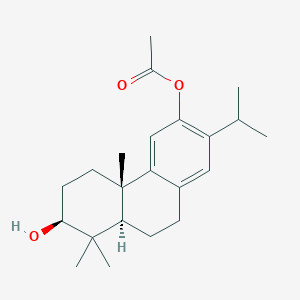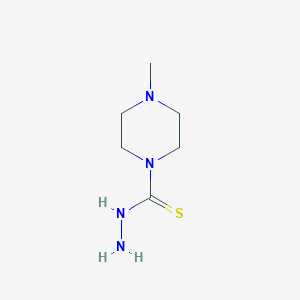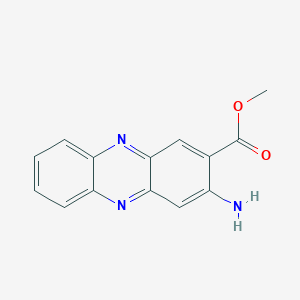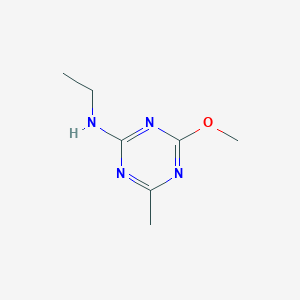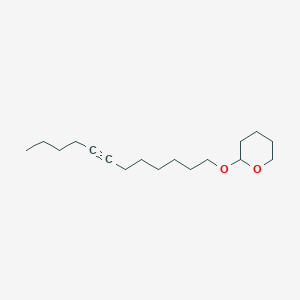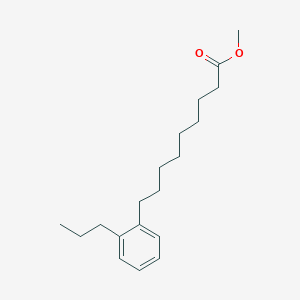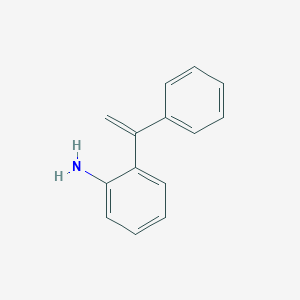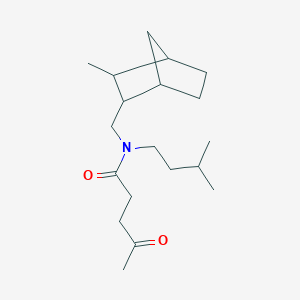
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and dyslipidemia. However, it has also gained attention as a performance-enhancing drug, particularly in the athletic community. In
作用機序
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, while reducing the expression of genes involved in lipid synthesis and storage. This results in improved glucose and lipid metabolism, as well as increased endurance and exercise capacity.
生化学的および生理学的効果
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose and lipid metabolism, increased endurance and exercise capacity, and reduced inflammation. Studies have also shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can improve cardiac function and reduce the risk of atherosclerosis in animal models.
実験室実験の利点と制限
One advantage of using N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in lab experiments is its specificity for PPARδ, which allows for targeted activation of this nuclear receptor. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides adipose tissue and muscle. Furthermore, the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans are still unknown, and further research is needed to determine its potential side effects.
将来の方向性
Future research on N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide could focus on its potential therapeutic applications in various metabolic disorders, as well as its effects on exercise performance and muscle wasting. Additionally, further studies are needed to determine the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans, as well as its potential side effects. Finally, research could also explore the potential for developing more selective PPARδ agonists with fewer off-target effects.
合成法
The synthesis of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide involves several steps, including the reaction of 2-bromoisobutyryl bromide with isopentylamine to form N-isopentyl-2-bromoisobutyramide. This intermediate is then reacted with 3-methyl-2-norbornylmethanol to form N-isopentyl-N-(3-methyl-2-norbornylmethyl)-2-bromoisobutyramide. Finally, the bromine atom is replaced with a cyano group through a nucleophilic substitution reaction using potassium cyanide. The resulting product is purified through recrystallization to obtain pure N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide.
科学的研究の応用
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes. Research has shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved glucose and lipid metabolism. Furthermore, N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been found to increase endurance and exercise capacity in animal models, making it a potential treatment for muscle wasting and fatigue associated with chronic diseases.
特性
CAS番号 |
18966-39-7 |
|---|---|
製品名 |
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide |
分子式 |
C19H33NO2 |
分子量 |
307.5 g/mol |
IUPAC名 |
N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-N-(3-methylbutyl)-4-oxopentanamide |
InChI |
InChI=1S/C19H33NO2/c1-13(2)9-10-20(19(22)8-5-14(3)21)12-18-15(4)16-6-7-17(18)11-16/h13,15-18H,5-12H2,1-4H3 |
InChIキー |
XNZOFGWRDCPRSP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
正規SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
同義語 |
N-(3-methylbutyl)-N-[(3-methylnorbornan-2-yl)methyl]-4-oxo-pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



